molecular formula C8H11BrN2 B1279590 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine CAS No. 908864-98-2

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Cat. No.: B1279590
CAS No.: 908864-98-2
M. Wt: 215.09 g/mol
InChI Key: KYVVKZWZFMYZEB-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a dimethylmethanamine group attached to the nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylmethanamine group. One common method involves the bromination of 3-aminopyridine using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-3-aminopyridine is then reacted with formaldehyde and dimethylamine to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the subsequent amination step is optimized for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Biological Research Applications

  • Biochemical Assays :
    • 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine can be utilized in biochemical assays to study enzyme kinetics and receptor-ligand interactions due to its ability to act as a ligand for various biological targets .
  • Drug Development :
    • The compound's unique structure allows it to serve as a scaffold for the development of new drugs targeting diseases such as cancer and bacterial infections. Its derivatives can be synthesized to optimize efficacy and reduce toxicity .

Material Science Applications

  • Synthesis of Functional Materials :
    • This compound can be used as a precursor in the synthesis of functional materials, including polymers and nanomaterials that have applications in electronics and photonics due to their conductive properties .
  • Catalysts :
    • The bromopyridine group may contribute to catalytic properties when incorporated into metal-organic frameworks or other catalytic systems, enhancing reaction rates in organic synthesis .

Case Study 1: Selective Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited high selectivity for Nek2 kinase, which is implicated in tumorigenesis. The research highlighted the importance of structural modifications in enhancing selectivity and potency against specific targets.

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that compounds derived from this structure exhibited significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromine atom and the dimethylmethanamine group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-3-yl)methanamine
  • 1-(5-Bromopyridin-3-yl)-4-methylpiperazine
  • 1-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea

Uniqueness: 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern and the presence of the dimethylmethanamine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and findings from various studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C10H13BrN2C_{10}H_{13}BrN_2. The presence of the bromine atom in the pyridine ring is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyridine have shown effectiveness against resistant strains of bacteria such as Streptococcus pneumoniae and Haemophilus influenzae . The structural modifications in the side chains, such as the introduction of dimethylamino groups, have been linked to enhanced antibacterial efficacy.
  • Inhibition of Bromodomains :
    • The compound's potential as a bromodomain inhibitor has been explored. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and play crucial roles in gene regulation. Compounds similar to this compound have been shown to displace acetylated histone-mimicking peptides from bromodomains, indicating a potential role in epigenetic modulation .
  • Wnt Pathway Modulation :
    • There are indications that compounds related to this structure may inhibit the Wnt signaling pathway, which is implicated in various cancers and developmental processes. Inhibitors targeting this pathway can be beneficial in cancer therapy and stem cell research .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substitution Effects : The introduction of different substituents on the pyridine ring significantly affects antimicrobial potency. For example, variations in the length and branching of alkyl chains attached to the nitrogen atoms can enhance or diminish activity against specific bacterial strains .
  • Dimethylamino Group : This group has been identified as a critical moiety for increasing solubility and enhancing biological activity, particularly in antibacterial applications .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated a series of compounds derived from 5-bromopyridine, demonstrating that certain derivatives exhibited up to four times greater activity against resistant bacterial strains compared to their non-brominated counterparts .
  • Bromodomain Binding Assays :
    • In vitro assays have shown that compounds similar to this compound can effectively inhibit bromodomain-histone interactions, with IC50 values indicating potent binding affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, HATU-mediated coupling in DMF with DIEA as a base (as demonstrated for structurally similar amines) achieves high yields under mild conditions . Pre-functionalization of the pyridine ring with bromine at the 5-position is critical; bromination protocols for pyridine derivatives should be optimized to avoid over-halogenation. Purification via column chromatography (e.g., using silica gel and dichloromethane/methanol gradients) is recommended for isolating the target compound .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • NMR : 1H and 13C NMR can confirm the presence of the dimethylamino group (singlet at ~2.2–2.4 ppm for N(CH3)2) and the bromopyridine moiety (aromatic protons in the 7.5–8.5 ppm range) .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., C8H10BrN2 requires m/z ≈ 213.0078) .
  • X-ray crystallography : SHELXL refinement of single-crystal data provides unambiguous confirmation of stereochemistry and bond lengths .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC. Gramine analogs show improved solubility in polar aprotic solvents like DMF .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. N,N-dimethyl groups generally enhance stability against oxidation compared to primary amines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like DNA gyrase or opioid receptors, leveraging the bromopyridine moiety’s π-stacking potential .
  • Pharmacophore Models : Identify critical features (e.g., hydrogen bond acceptors on pyridine, hydrophobic dimethylamino group) to guide SAR studies .
  • MD Simulations : Assess binding stability in aqueous environments (e.g., GROMACS) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported toxicity data?

  • Methodological Answer :

  • Comparative Studies : Use OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose) in rodent models, as applied to gramine analogs .
  • Environmental Risk Assessment : Evaluate aquatic toxicity using Daphnia magna (EC50) and Danio rerio (LC50) assays, referencing trimethylamine analogs with low bioaccumulation potential (log Kow < -3.5) .
  • Table 1 : Acute vs. Chronic Toxicity Data for Structural Analogs
Model OrganismAcute Toxicity (LC50)Chronic Toxicity (NOEC)
Daphnia magna12.4 mg/L1.2 mg/L (21-day)
Danio rerio9.8 mg/L0.8 mg/L (28-day)

Q. How to optimize reaction mechanisms for scalable synthesis?

  • Methodological Answer :

  • Kinetic Studies : Use in situ FTIR or NMR to identify rate-limiting steps (e.g., amine coupling vs. bromine substitution) .
  • Catalyst Screening : Test Pd/Cu systems for Suzuki-Miyaura cross-coupling to introduce the bromopyridine group efficiently .
  • Flow Chemistry : Implement continuous-flow reactors to improve yield and reduce side products in bromination steps .

Q. What role does the bromine substituent play in pharmacological activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Compare activity of bromo-, chloro-, and fluoro-substituted analogs in enzyme inhibition assays (e.g., DNA gyrase). Bromine’s electronegativity and steric bulk often enhance target binding .
  • Metabolic Stability : Radiolabeled studies (14C or 3H) can track debromination in hepatic microsomes, a common metabolic pathway for aryl bromides .

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)6-7-3-8(9)5-10-4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVVKZWZFMYZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470260
Record name 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908864-98-2
Record name 1-(5-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromonicotinaldehyde (XLV) (5.0 g, 26.9 mmol) in DCE (108 mL) was added dimethylamine-HCl (4.39 g, 53.8 mmol) and TEA (7.5 g, 53.8 mmol). The reaction was stirred at room temperature for 1 h. NaBH(OAc)3 was added and the reaction was stirred overnight at room temperature. The reaction was diluted with DCM and sat. aq. NaHCO3. The organic layer was separated, washed with water, brine, dried and concentrated under vacuum to produce 1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine (XLVI) as a brown liquid (5.36 g, 24.9 mmol, 92.6% yield). 1H NMR (CDCl3) δ ppm 2.15 (s, 6H), 3.43 (s, 2H), 7.94 (s, 1H), 8.47 (d, J=1.1 Hz, 1H), 8.59 (d, J=2.2 Hz, 1H); ESIMS found C8H11BrN2 m/z 215 (MBr79+H) and 217 (MBr81+H).
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5 g
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4.39 g
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TEA
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7.5 g
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Synthesis routes and methods II

Procedure details

5-Bromonicontinaldehyde (XXV) (5.01 g, 26.9 mmol) and dimethylamine hydrochloride (4.39 g, 53.8 mmol) were suspended in 1,2-dichloroethane (108 mL). Triethylamine (7.50 mL, 53.8 mmol) was added, and the reaction was stirred at room temperature for 1 h. Sodium triacetoxyborohydride (8.56 g, 40.4 mmol) was added, and the reaction was further stirred at room temperature overnight. The reaction was diluted with saturated sodium bicarbonate solution and DCM. The organic layer was separated, washed sequentially with water and brine, dried over MgSO4, filtered and concentrated to give 1-(5-bromopyridin-3-yl)-N,N-dimethylmethanamine (LIV) (1.19 g, 23.9 mmol, 89% yield) as a brown oil: 1H NMR (DMSO-d6) δ ppm 8.59 (d, J=3 Hz, 1H), 8.47 (d, J=2 Hz, 1H), 7.94 (s, 1H), 3.43 (s, 2H), 2.15 (s, 6H); ESIMS found for C8H11BrN2 m/z 215 (M+H).
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5.01 g
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reactant
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4.39 g
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7.5 mL
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